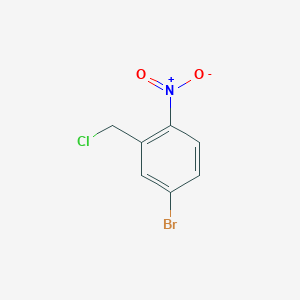

4-Bromo-2-(chloromethyl)-1-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDHDGLTHCTLEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of 4 Bromo 2 Chloromethyl 1 Nitrobenzene

Proposed Synthesis

A plausible synthesis for this compound would likely begin with a more readily available starting material, such as benzene (B151609) or a simple substituted benzene. A multi-step synthesis is necessary to introduce the three substituents in the correct orientation. One such retrosynthetic analysis suggests that 4-bromo-2-methyl-1-nitrobenzene (B3021674) is a key intermediate. libretexts.org

The synthesis of 4-bromo-2-methyl-1-nitrobenzene can be achieved from benzene through a sequence of electrophilic aromatic substitution reactions. youtube.comlibretexts.org The final step to obtain the target compound would be the benzylic halogenation of 4-bromo-2-methyl-1-nitrobenzene. This type of reaction, the chlorination of a benzylic carbon, can typically be achieved using reagents such as N-chlorosuccinimide (NCS) with a radical initiator or sulfuryl chloride (SO2Cl2).

Physical and Spectroscopic Properties

Specific physical properties such as the melting and boiling points for this compound are not widely reported. However, based on analogous compounds, it is expected to be a solid at room temperature with a relatively high boiling point due to its molecular weight and polarity.

The spectroscopic properties can be predicted based on its structure:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (around 1530-1550 cm⁻¹ for asymmetric stretching and 1340-1360 cm⁻¹ for symmetric stretching). acs.org Bands corresponding to C-H stretching of the aromatic ring and the chloromethyl group, as well as C=C stretching of the ring, would also be present. The C-Cl and C-Br stretches would appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be complex due to the asymmetric substitution pattern. It would show signals in the aromatic region corresponding to the three protons on the benzene ring, with their splitting patterns and chemical shifts influenced by the bromo, chloromethyl, and nitro substituents. A characteristic singlet or a doublet (if coupled to other protons) for the two protons of the chloromethyl group would be expected in the range of 4.5-5.0 ppm.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of a compound containing both bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), leading to a complex cluster of peaks for the molecular ion and any fragments containing these halogens.

Reactivity and Applications of 4 Bromo 2 Chloromethyl 1 Nitrobenzene

Reactions at the Benzylic Position

The chloromethyl group is the most reactive site for nucleophilic substitution. As a benzylic halide, it readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium cyanide would yield the corresponding nitrile, while reaction with alkoxides would produce ethers. A Chinese patent demonstrates a related transformation where a mixture containing 4-bromo-2-nitrochlorotoluene is used to synthesize 4-bromo-2-nitrophenylacetic acid, highlighting the utility of the benzylic position in building more complex molecules. google.com

Nucleophilic Aromatic Substitution (SNAr) on the Benzene (B151609) Ring

Reactions Involving the Nitro Group

The nitro group can be readily reduced to an amine using various reducing agents, such as tin or iron in the presence of acid, or through catalytic hydrogenation. This transformation would yield 4-bromo-2-(chloromethyl)aniline, a compound that contains a nucleophilic amino group and a reactive benzylic halide, opening up further synthetic possibilities.

Reactions on the Aromatic Ring

The aromatic ring itself is deactivated towards electrophilic substitution due to the presence of the strong electron-withdrawing nitro group. However, it is activated towards nucleophilic aromatic substitution. Although chlorine and bromine are halogens, the presence of the strongly activating nitro group ortho to the bromine atom could potentially allow for nucleophilic displacement of the bromide under forcing conditions.

Applications in Synthesis

Based on the reactivity of its functional groups and information from similar compounds, this compound is primarily useful as a building block in the synthesis of more complex molecules. chemimpex.com Its structure is well-suited for the preparation of a variety of heterocyclic compounds and as an intermediate in the synthesis of potential pharmaceutical or agrochemical agents where a substituted aniline (B41778) or benzoic acid derivative is required. nih.gov

An in-depth analysis of the synthetic methodologies for producing this compound and its related analogues reveals a series of strategic functionalization and substitution reactions. The synthesis is not a single-step process but rather a carefully orchestrated sequence of reactions to install the desired substituents at specific positions on the benzene ring. The primary approaches involve the functionalization of the aromatic core followed by the modification of a substituent group, or the direct introduction of the chloromethyl moiety.

Mechanistic Studies of Reactions Involving 4 Bromo 2 Chloromethyl 1 Nitrobenzene

Investigation of Reaction Pathways and Intermediates

The chemical reactivity of 4-Bromo-2-(chloromethyl)-1-nitrobenzene is dictated by its distinct functional groups: a chloromethyl group on a benzene (B151609) ring, a bromine atom, and a nitro group. These features allow for several potential reaction pathways, primarily centered around nucleophilic substitution reactions.

Two main types of nucleophilic substitution are plausible:

Nucleophilic Substitution at the Benzylic Position: The chloromethyl group (-CH₂Cl) is a primary benzylic halide. Reactions with nucleophiles at this position can proceed through either an Sₙ2 or an Sₙ1 mechanism.

Sₙ2 Pathway: A bimolecular nucleophilic substitution (Sₙ2) would involve a direct attack by a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. The transition state would involve a pentacoordinate carbon atom.

Sₙ1 Pathway: A unimolecular nucleophilic substitution (Sₙ1) pathway would proceed through the formation of a benzylic carbocation intermediate. The stability of this carbocation is a critical factor. While the phenyl ring can stabilize the positive charge through resonance, the presence of the strongly electron-withdrawing nitro group ortho to the chloromethyl group would significantly destabilize this carbocation, making the Sₙ1 pathway less likely under most conditions.

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom on the aromatic ring can be substituted by strong nucleophiles. This reaction, known as Nucleophilic Aromatic Substitution (SₙAr), is facilitated by the presence of the electron-withdrawing nitro group. The nitro group, being ortho and para-directing for nucleophilic attack, activates the ring towards substitution. The mechanism proceeds via a two-step addition-elimination process:

Formation of a Meisenheimer Complex: A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. masterorganicchemistry.com

Elimination of the Leaving Group: In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

The competition between these pathways depends on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles might favor Sₙ2 reaction at the benzylic position, while strong, hard nucleophiles, particularly at higher temperatures, could promote SₙAr.

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for elucidating reaction mechanisms by determining the rate of a reaction and its dependence on the concentration of reactants. For reactions involving this compound, the rate law can provide evidence for the proposed pathways.

Rate = k[C₇H₅BrClNO₂][Nucleophile]

Rate = k[C₇H₅BrClNO₂][Nucleophile]

To distinguish between these two possibilities, careful analysis of the products and the effect of substituents is necessary. The rate of SₙAr reactions is highly sensitive to the nature of the electron-withdrawing groups on the ring. For instance, the presence of more nitro groups generally leads to a faster reaction. pressbooks.pub

| Substituted Benzoyl Chloride | Substituent | Electronic Effect | Pseudo-First-Order Rate Constant (mol/L·min) |

|---|---|---|---|

| p-Nitrobenzoyl chloride | p-NO₂ | Electron-withdrawing | 0.413 |

| p-Methylbenzoyl chloride | p-CH₃ | Electron-donating | 0.0178 |

This data clearly shows that the electron-withdrawing nitro group significantly increases the rate of nucleophilic attack at the carbonyl carbon, a principle that also applies to the activated aromatic ring in an SₙAr reaction.

Thermodynamic Considerations in Reaction Feasibility

The feasibility of a chemical reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

In the context of reactions involving this compound:

The free energy of activation (ΔG‡) is a key thermodynamic barrier that determines the reaction rate. Computational studies on related nitroarenes have provided valuable estimates for these barriers in SₙAr reactions. The table below shows calculated free energies of activation for the SₙAr reaction of various substituted bromobenzenes with different nucleophiles, highlighting the influence of activating groups and the nature of the nucleophile.

| Substrate | Nucleophile | Solvent (Computational Model) | Activation Free Energy (kcal/mol) |

|---|---|---|---|

| p-Methoxy bromobenzene | CN⁻ | Dimethyl sulfoxide | 16.23 |

| p-Methoxy bromobenzene | CH₃O⁻ | Dimethyl sulfoxide | 22.30 |

| p-Methoxy bromobenzene | OH⁻ | Dimethyl sulfoxide | 28.14 |

This data illustrates that stronger nucleophiles (like cyanide) can significantly lower the activation barrier compared to weaker ones (like hydroxide) in this model system. researchgate.net The presence of a strongly activating nitro group, as in this compound, is expected to result in a lower ΔG‡ for SₙAr compared to less activated systems.

Computational Mechanistic Elucidation (e.g., Transition State Theory)

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. Methods based on Density Functional Theory (DFT) are frequently used to model reaction pathways, calculate the geometries and energies of reactants, intermediates, transition states, and products.

Transition State Theory provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. researchgate.net According to this theory, the rate of a reaction is related to the concentration of the activated complex (the species at the transition state) in equilibrium with the reactants.

For reactions of this compound, computational models can be used to:

Map the Potential Energy Surface: This involves calculating the energy of the system as the reaction progresses, identifying the lowest energy path from reactants to products.

Locate and Characterize Transition States: By finding the saddle point on the potential energy surface, the structure and energy of the transition state can be determined. For an Sₙ2 reaction, this would be the pentacoordinate carbon structure. For an SₙAr reaction, this would be the transition state leading to the Meisenheimer complex.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter in the Arrhenius equation which governs the temperature dependence of the reaction rate.

Analyze Intermediates: The stability of intermediates, such as the benzylic carbocation in a potential Sₙ1 pathway or the Meisenheimer complex in the SₙAr pathway, can be calculated to assess their viability.

Computational studies on SₙAr reactions of nitroarenes have confirmed the stepwise nature of the mechanism and the crucial role of the nitro group in stabilizing the Meisenheimer intermediate. researchgate.net For example, calculations have shown that the activation energy for the reaction of chlorobenzene (B131634) with a methoxy (B1213986) ion is around 31 kcal/mol, while the presence of electron-withdrawing groups significantly lowers this barrier. researchgate.net For this compound, computational analysis would be invaluable in predicting the relative activation barriers for nucleophilic attack at the benzylic versus the aromatic position, thus forecasting the most likely reaction product under specific conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 4-Bromo-2-(chloromethyl)-1-nitrobenzene, characteristic absorption bands would be expected for the nitro group, the aromatic ring, and the chloromethyl group.

The nitro group (NO₂) typically exhibits two strong stretching vibrations: an asymmetric stretch usually found in the 1500-1570 cm⁻¹ region and a symmetric stretch between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring would produce a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring also influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 650-900 cm⁻¹ region, which can help confirm the 1,2,4-trisubstitution pattern.

The presence of the chloromethyl group (CH₂Cl) would be indicated by C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, generally between 500 and 600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 3000 |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| Aromatic C=C Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-H Out-of-Plane Bending | 650 - 900 |

| C-Cl Stretch | 600 - 800 |

FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes, often produce strong and sharp signals in Raman spectra. The symmetric stretching vibration of the nitro group is also typically strong in Raman spectroscopy. Due to the polarizability of the C-Br and C-Cl bonds, their stretching vibrations would also be observable. In contrast, the highly polar N-O bonds of the nitro group often result in weaker Raman signals for the asymmetric stretch compared to the symmetric stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution, providing information on the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the chloromethyl group. The aromatic region would display signals for the three protons on the benzene ring. Due to the different electronic effects of the nitro, bromo, and chloromethyl substituents, these protons will have different chemical shifts and will be coupled to each other.

The proton ortho to the nitro group and adjacent to the chloromethyl group (H-3) would likely be the most deshielded due to the electron-withdrawing nature of both adjacent groups. The proton between the bromo and nitro groups (H-5) would also be significantly deshielded. The proton adjacent to the bromo group (H-6) would likely be the least deshielded of the aromatic protons. The coupling patterns (e.g., doublets, doublet of doublets) and coupling constants (J values) would be crucial for assigning these protons unambiguously.

The two protons of the chloromethyl group (CH₂Cl) would appear as a sharp singlet, typically in the range of 4.5-5.0 ppm, as they are attached to a carbon adjacent to an aromatic ring and a chlorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H-3 | ~8.0 - 8.2 | d |

| Aromatic H-5 | ~7.8 - 8.0 | dd |

| Aromatic H-6 | ~7.6 - 7.8 | d |

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one signal for the chloromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-1) would be significantly deshielded, as would the carbon attached to the bromine (C-4). The carbon attached to the chloromethyl group (C-2) would also be shifted downfield. The remaining three aromatic carbons (C-3, C-5, C-6) would appear at chemical shifts typical for substituted benzenes. The chloromethyl carbon (CH₂Cl) would appear in the aliphatic region, typically around 40-50 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NO₂) | ~148 - 152 |

| C-2 (C-CH₂Cl) | ~138 - 142 |

| C-3 | ~130 - 134 |

| C-4 (C-Br) | ~120 - 124 |

| C-5 | ~128 - 132 |

| C-6 | ~125 - 129 |

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, the COSY spectrum would show cross-peaks between the coupled aromatic protons (e.g., H-5 with H-6, and H-5 with H-3 if long-range coupling is observed), confirming their adjacent positions. No correlation would be expected for the singlet of the chloromethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the chloromethyl proton signal to the chloromethyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry serves as a critical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound with high accuracy. For this compound (C₇H₅BrClNO₂), the theoretical monoisotopic mass can be calculated by summing the exact masses of its constituent isotopes (⁷⁹Br, ³⁵Cl, ¹²C, ¹H, ¹⁴N, ¹⁶O).

The expected monoisotopic mass is crucial for confirming the compound's identity in complex samples. HRMS analysis would typically involve observing the protonated molecule [M+H]⁺ or other adducts. For instance, predicted collision cross-section (CCS) values for the isomeric compound 1-bromo-2-(chloromethyl)-3-nitrobenzene (B2704189) provide insight into the expected gas-phase ion mobility. uni.lu

Table 1: Predicted HRMS Data for C₇H₅BrClNO₂ Isomer

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 249.92650 |

| [M+Na]⁺ | 271.90844 |

| [M-H]⁻ | 247.91194 |

Data based on predictions for the isomer 1-bromo-2-(chloromethyl)-3-nitrobenzene, which has the same molecular formula. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound would first travel through a capillary column, separating it from other components based on its boiling point and affinity for the column's stationary phase.

Upon entering the mass spectrometer, the molecule undergoes ionization, commonly via electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint that helps to confirm the structure. Key fragmentation pathways for halogenated nitroaromatic compounds often involve the loss of the nitro group ([M-NO₂]⁺), the halogen atoms, or cleavage of the chloromethyl group. researchgate.netresearchgate.netnist.gov The analysis of related nitroaromatic compounds by GC-MS is a well-established method for environmental monitoring. researchgate.net

Table 2: Expected Key Fragment Ions in GC-MS of this compound

| Fragment | Description |

|---|---|

| [C₇H₅BrClNO₂]⁺ | Molecular Ion (M⁺) |

| [C₇H₅BrCl]⁺ | Loss of nitro group (-NO₂) |

| [C₆H₃BrNO₂]⁺ | Loss of chloromethyl radical (·CH₂Cl) |

| [C₇H₅ClNO₂]⁺ | Loss of bromine radical (·Br) |

| [C₇H₅BrO₂]⁺ | Loss of chlorine radical (·Cl) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic transitions of the nitrobenzene (B124822) chromophore.

Nitroaromatic compounds are known to absorb light in the UV region. researchgate.net For example, the related compound 1-(chloromethyl)-4-nitrobenzene exhibits a distinct UV/Visible spectrum. nist.gov The presence of the nitro group (-NO₂), a strong chromophore, and the bromine atom, an auxochrome, on the benzene ring influences the position and intensity of the absorption bands. The electronic spectrum is characterized by π → π* transitions associated with the aromatic system and n → π* transitions associated with the nitro group. It is expected that this compound would show a primary absorption maximum (λmax) in the UV range, similar to other chlorinated and brominated nitrobenzene derivatives. researchgate.netnist.gov

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, a detailed analysis can be inferred from the crystallographic data of closely related analogues. These structures provide a robust model for predicting the molecular conformation, bond parameters, and intermolecular interactions that govern the solid-state packing of the title compound.

Determination of Molecular Conformation and Bond Parameters

The molecular geometry of this compound is defined by the spatial arrangement of its substituents on the benzene ring. Based on studies of analogous compounds, certain structural features can be anticipated.

In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring. researchgate.net Conversely, in 1-(chloromethyl)-4-nitrobenzene, the molecule is non-planar, with a significant C5—C4—C7—Cl1 torsion angle of 83.8 (2)°, indicating the chloromethyl group is twisted out of the plane of the benzene ring. nih.govresearchgate.net For this compound, it is likely that the nitro group remains relatively co-planar with the ring to maximize resonance, while the bulkier chloromethyl group would be rotated out of the plane.

Table 3: Expected Bond Parameters for this compound (based on analogues)

| Parameter | Expected Value/Range | Analogous Compound Source |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | 4-Bromo-1-nitrobenzene nih.gov |

| C-Cl Bond Length | ~1.77 Å | 1-(chloromethyl)-4-nitrobenzene nih.gov |

| C-N (nitro) Bond Length | ~1.48 Å | 1-Chloro-2-methyl-4-nitrobenzene researchgate.net |

| N-O Bond Lengths | ~1.22 Å | 1-Chloro-2-methyl-4-nitrobenzene researchgate.net |

| Dihedral Angle (NO₂ vs. Ring) | 5-15° | 1-Chloro-2-methyl-4-nitrobenzene researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For this compound, several types of intermolecular forces are expected to play a crucial role in stabilizing the crystal structure.

π-π Stacking: A common feature in aromatic compounds, π-π stacking interactions are anticipated between the electron-deficient nitro-substituted benzene rings. In 4-bromo-1-nitrobenzene, parallel rings exhibit centroid-centroid distances of 3.643(3) Å and 3.741(3) Å. nih.govresearchgate.net Similar interactions are reported for 1-chloro-2-methyl-4-nitrobenzene. researchgate.net These interactions are vital for the formation of layered or columnar structures. rsc.org

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and chloromethyl C-H donors and the oxygen atoms of the nitro group as acceptors are highly probable. The structure of 1-chloro-2-methyl-4-nitrobenzene is stabilized by such C–H···O bonds. researchgate.net Similarly, weak intermolecular C—H···O interactions are observed in the crystals of 1-(chloromethyl)-4-nitrobenzene and 4-bromo-1-nitrobenzene. nih.govnih.gov

Halogen Bonds: The presence of both bromine and chlorine atoms allows for the formation of halogen bonds, where these atoms act as electrophilic regions (σ-holes) that can interact with nucleophiles like the oxygen atoms of the nitro group. Short Br···O contacts [3.227 (4) Å] are a noted feature in the crystal structure of 4-bromo-1-nitrobenzene. nih.gov Likewise, close Cl···O contacts contribute to the stability of crystalline 1-chloro-2-methyl-4-nitrobenzene. researchgate.net

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Source of Analogy |

|---|---|---|---|---|

| π-π Stacking | Benzene Ring | Benzene Ring | 3.6 - 3.8 | 4-Bromo-1-nitrobenzene nih.gov |

| Hydrogen Bond | C-H (Aromatic/Methyl) | O (Nitro) | 2.4 - 2.6 (H···O) | 1-(chloromethyl)-4-nitrobenzene nih.gov |

| Halogen Bond | C-Br | O (Nitro) | ~3.2 - 3.4 | 4-Bromo-1-nitrobenzene nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular properties from first principles. These methods are broadly categorized into DFT and ab initio approaches.

Density Functional Theory (DFT) Studies

DFT has become a popular and effective method for studying the electronic properties of medium to large-sized molecules due to its balance of accuracy and computational cost. Such studies on 4-Bromo-2-(chloromethyl)-1-nitrobenzene would be expected to provide valuable data.

Ab Initio Methods

Ab initio methods are based on first principles without the use of empirical parameters, offering a high level of theoretical accuracy. While computationally more intensive than DFT, they can provide benchmark data for molecular properties. There are no records of ab initio calculations being performed for this compound.

Synthetic Applications As a Key Intermediate

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural framework of 4-bromo-2-(chloromethyl)-1-nitrobenzene is integral to the synthesis of various pharmaceutical compounds. The bromo-nitroaromatic motif is a key component in the synthesis of intermediates for several modern drugs.

Detailed Research Findings: A prominent example is its role as a potential precursor for intermediates of Dapagliflozin, a medication used for the treatment of type 2 diabetes. google.comgoogle.com The core of Dapagliflozin contains a substituted diphenylmethane (B89790) moiety. A key intermediate in its synthesis is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . synthinkchemicals.com Patented synthesis routes for this intermediate often start from similarly substituted benzoic acids, such as 5-bromo-2-chlorobenzoic acid. google.com The subject compound, this compound, represents a strategic starting material for accessing such intermediates. The chloromethyl group can be converted into the required benzyl (B1604629) ether through Williamson ether synthesis with 4-ethoxyphenol, and the nitro group can be subsequently removed or transformed as needed in the synthetic sequence. The utility of bromo-nitroaromatic compounds as precursors for pharmaceutical agents is well-established, with their functional groups enabling the efficient construction of complex API skeletons.

| API/Intermediate | Related Precursor | Synthetic Relevance | Reference |

| Dapagliflozin | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | The bromo-substituted phenyl ring is a crucial part of the final API structure. | synthinkchemicals.comveeprho.com |

| Dibenzoxazepine analogs | 4-Bromo-1-fluoro-2-nitrobenzene | Used in the synthesis of potent sodium channel blockers. sigmaaldrich.com | sigmaaldrich.com |

Building Block for Agrochemicals

In the field of agricultural science, this compound and its derivatives are valuable intermediates for creating new pesticides and herbicides. chemimpex.com The specific combination of functional groups allows for the synthesis of biologically active molecules that can target pests and weeds effectively.

Detailed Research Findings: The compound can be converted into 4-bromo-2-nitrophenylacetic acid , a key intermediate with documented applications in the production of pesticides. google.com The synthesis involves the transformation of the chloromethyl group into a carboxylic acid moiety, demonstrating the compound's utility in building more complex agrochemical structures. The presence of the bromine atom and the nitro group on the aromatic ring is often crucial for the biological activity profile of the final agrochemical product. General research indicates that bromo-nitroaromatic compounds are frequently employed in the development of novel agrochemicals due to their versatile reactivity. chemimpex.com

Synthesis of Specialty Chemicals and Advanced Materials

The reactivity of this compound makes it a useful monomer or intermediate in the synthesis of specialty chemicals and advanced materials, such as high-performance polymers and electronic materials. chemimpex.com The distinct functional groups can be independently addressed to incorporate the molecule into larger systems or to impart specific properties.

Detailed Research Findings: The chloromethyl group can participate in polymerization reactions or be used to graft the molecule onto existing polymer backbones. The bromo- and nitro-functionalized aromatic core can enhance properties such as thermal stability, chemical resistance, and flame retardancy in the resulting materials. chemimpex.com Furthermore, in materials science, such halogenated nitroaromatic compounds are explored for creating materials with specific optical or electronic properties, potentially for use in electronic devices. chemimpex.com The ability to undergo various chemical transformations allows for the fine-tuning of the final material's characteristics.

Construction of Complex Organic Architectures

The true synthetic power of this compound is showcased in its use to construct intricate organic molecules through sequential and controlled reactions.

A straightforward and high-yield application of this intermediate is its conversion to the corresponding carboxylic acid, which serves as another versatile building block.

Detailed Research Findings: A patented method describes the synthesis of 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrochlorotoluene (an alternative name for the subject compound). The process involves a reaction with sodium, followed by rearrangement and subsequent carboxylation using carbon dioxide. This transformation achieves a high yield of 97%. google.com This method highlights an efficient pathway to convert the chloromethyl group into a carboxylic acid while preserving the other key functional groups for subsequent reactions.

| Reaction | Starting Material | Key Reagents | Product | Yield | Reference |

| Carboxylation | This compound | 1. Sodium (Na)2. Carbon Dioxide (CO₂) | 4-Bromo-2-nitrophenylacetic acid | 97.0% | google.com |

Fused heterocyclic rings are core structures in many natural products and pharmaceuticals. This compound is an excellent precursor for constructing such systems, particularly indole (B1671886) derivatives.

Detailed Research Findings: The synthesis of indoles often involves the cyclization of ortho-substituted nitrobenzenes. researchgate.net A common and powerful strategy is the Bartoli indole synthesis, which utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form 7-substituted indoles. organic-chemistry.org For this compound, a typical pathway would involve the reduction of the nitro group to an amine, yielding 5-bromo-2-(chloromethyl)aniline. This intermediate is primed for intramolecular cyclization, where the newly formed nucleophilic amine can displace the chloride from the adjacent chloromethyl group to form a five-membered ring, leading to the indole scaffold. This reductive cyclization is a fundamental strategy in heterocyclic chemistry. researchgate.netnih.gov This approach provides a direct route to 6-bromoindoline, which can be aromatized to 6-bromoindole , a valuable heterocyclic building block.

The bromine atom on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of substituted biaryl compounds. These structures are prevalent in pharmaceuticals, advanced materials, and liquid crystals.

Detailed Research Findings: The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this transformation. Research has demonstrated the successful enantioselective synthesis of ortho-nitro-substituted axially chiral biaryls using ortho-nitro-substituted aryl bromides as substrates. This compound is an ideal candidate for such reactions. It can be coupled with a variety of arylboronic acids in the presence of a palladium catalyst to furnish ortho-nitrobiaryl compounds with high efficiency. The nitro group in the resulting biaryl product can then be further functionalized, for example, by reduction to an amino group, opening pathways to other important classes of compounds like carbazoles.

| Reaction Type | Role of this compound | Typical Coupling Partner | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl bromide source | Arylboronic acid | Substituted ortho-nitrobiaryl |

| Heck Coupling | Aryl bromide source | Alkene | Substituted ortho-nitrostilbene |

| Buchwald-Hartwig Amination | Aryl bromide source | Amine | Substituted ortho-nitroaniline derivative |

Introduction of Nitrogen-Containing Moieties

The compound this compound serves as a versatile electrophilic substrate for the introduction of a wide array of nitrogen-containing functional groups. Its utility stems primarily from the high reactivity of the benzylic chloride in the chloromethyl group. This group is an excellent electrophilic site for nucleophilic substitution reactions (SN2) with various nitrogen nucleophiles. The presence of the electron-withdrawing nitro group further enhances the reactivity of this position.

The primary pathway for incorporating nitrogen moieties involves the displacement of the chloride ion by a nitrogen-based nucleophile. This allows for the straightforward synthesis of various substituted benzylamine (B48309) derivatives and related nitrogenous compounds.

Reactions with Primary and Secondary Amines

One of the most common applications is the reaction of this compound with primary and secondary amines. This reaction typically proceeds under mild conditions to afford the corresponding N-substituted (4-bromo-2-nitrobenzyl)amines. A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrochloric acid generated during the reaction. The general transformation involves the amine's lone pair of electrons attacking the benzylic carbon, leading to the formation of a new carbon-nitrogen bond.

This method is highly efficient for creating a library of secondary and tertiary amines, which are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Reaction with Ammonia (B1221849)

To synthesize the primary amine, (4-bromo-2-nitrobenzyl)amine, this compound can be treated with ammonia. In this reaction, a large excess of ammonia is typically used to minimize the over-alkylation of the product, where the newly formed primary amine could act as a nucleophile itself and react with another molecule of the starting material. libretexts.org

Formation of Quaternary Ammonium (B1175870) Salts

Reaction with tertiary amines leads to the formation of quaternary ammonium salts. In this process, the nitrogen atom of the tertiary amine attacks the electrophilic chloromethyl group to yield a stable salt. These quaternary ammonium compounds can have applications as phase-transfer catalysts or as precursors for other functional groups via reactions like the Hofmann elimination.

Synthesis of Heterocyclic Structures

The reactivity of this compound makes it a key building block for the synthesis of nitrogen-containing heterocyclic compounds. cem.comuni-rostock.deresearchgate.netresearchgate.net By selecting a nitrogen nucleophile that contains a second reactive site, a subsequent intramolecular cyclization reaction can be induced. For example, reaction with a nucleophile such as an amino alcohol or a diamine can be followed by a ring-closing step to form various fused or non-fused heterocyclic systems. This dual reactivity makes the compound a valuable precursor in diversity-oriented synthesis.

Interactive Data Table: Reactions with Nitrogen Nucleophiles

The following table summarizes the typical reactions of this compound with various nitrogen-containing nucleophiles.

| Nitrogen Nucleophile | General Product Structure | Description of Transformation |

|---|---|---|

| Primary Amine (R-NH₂) |  | Forms a secondary amine via SN2 displacement of the chloride. A base is typically used to scavenge the HCl byproduct. |

| Secondary Amine (R₂NH) |  | Yields a tertiary amine through nucleophilic substitution at the benzylic position. |

| Ammonia (NH₃) |  | Produces the corresponding primary benzylamine. An excess of ammonia is used to prevent over-alkylation. libretexts.org |

| Tertiary Amine (R₃N) |  | Forms a quaternary ammonium salt, where the benzyl group is attached to the positively charged nitrogen atom. |

| Hydrazine (N₂H₄) |  | Reacts to form (4-bromo-2-nitrobenzyl)hydrazine, a useful synthon for further elaboration into heterocyclic systems like pyrazoles or pyridazines. |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic pathways to 4-Bromo-2-(chloromethyl)-1-nitrobenzene and its precursors often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Green Chemistry Approaches: Investigation into "green" alternatives for the key transformation steps is crucial. This includes exploring the use of solid acid catalysts or milder, recyclable brominating agents to replace conventional methods like using Br2 with a Lewis acid catalyst. Similarly, nitration methods that avoid the use of mixed nitric and sulfuric acids would be beneficial. libretexts.orgorgsyn.orgnih.gov

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer superior control over reaction parameters, such as temperature and reaction time. This can lead to higher yields, improved safety, and reduced byproduct formation compared to batch processing.

Catalytic C-H Activation: A forward-looking approach would involve the direct, regioselective C-H chloromethylation or bromination of a suitable nitrobenzene (B124822) precursor. While challenging, success in this area would dramatically shorten the synthetic sequence, reducing waste and improving atom economy.

Exploration of Novel Catalytic Transformations

The dual halide nature of this compound makes it an excellent candidate for a variety of catalytic cross-coupling reactions. While the principles of these reactions are well-established, their application to this specific substrate is an area ripe for exploration. nobelprize.org

Selective Cross-Coupling Reactions: A key area of research is the development of palladium-catalyzed protocols that can selectively activate either the C(sp2)-Br bond or the C(sp3)-Cl bond. nih.gov Research into ligand and catalyst systems that can differentiate between the aryl bromide and the benzyl (B1604629) chloride would allow for stepwise, controlled functionalization, opening a pathway to complex, unsymmetrical molecules. nih.govresearchgate.net For instance, Suzuki, Heck, and Sonogashira couplings could be selectively performed at the bromine position. nobelprize.orgresearchgate.net

Dual-Coupling Strategies: Following a selective initial coupling at the bromine site, subsequent catalytic reactions could be performed at the chloromethyl position. This would enable one-pot or sequential dual-arylation or alkylation/arylation reactions, providing rapid access to a diverse library of derivatives. nih.gov

Reductive Coupling Reactions: Palladium catalysts have been shown to facilitate the reductive arylation of nitroarenes with chloroarenes. nih.gov Exploring similar conditions could lead to novel intramolecular or intermolecular reactions involving the nitro group of this compound, potentially forming new heterocyclic systems.

Investigations into Undiscovered Reactivity Modes

The unique electronic and steric environment of this compound suggests the potential for reactivity patterns that have not yet been fully investigated for this molecule.

Radical-Anion Intermediates: Electron addition to nitrobenzyl halides is known to form radical anions. rsc.orgresearchgate.net These intermediates can expel a halide ion to generate highly reactive carbon-centered nitrobenzyl radicals. researchgate.net A systematic study of the conditions that favor the formation of such radicals from this compound could unveil new synthetic applications, such as radical-based cyclization or addition reactions.

Intramolecular Nucleophilic Participation: The ortho-nitro group can, under certain solvolysis conditions, act as an intramolecular nucleophile, influencing the reactivity of the benzylic position. nih.govmdpi.com Research into how this "ortho-effect" modulates the displacement of the benzylic chloride in this compound could lead to the discovery of unexpected reaction pathways and products.

Reactions at the Benzylic Position: The benzylic chloride is susceptible to nucleophilic substitution. quora.comstackexchange.com While standard SN1 and SN2 reactions are expected, exploring reactions with less common nucleophiles, such as the 2-nitropropane (B154153) carbanion, could lead to valuable transformations, for example, the formation of an aldehyde group. researchgate.net

Advanced Computational Modeling for Property Prediction and Mechanism Design

The use of computational chemistry is an indispensable tool in modern chemical research for understanding and predicting molecular behavior. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the geometric and electronic structure of this compound. globalresearchonline.netresearchgate.net Such studies can predict spectroscopic properties, map the molecular electrostatic potential (MESP) to identify sites of chemical reactivity, and analyze the frontier molecular orbitals (HOMO-LUMO) to understand electronic transitions. globalresearchonline.net

Reaction Mechanism Elucidation: Computational modeling can provide deep insight into the transition states and intermediates of potential reactions. This would be invaluable for understanding the selectivity observed in catalytic cross-coupling reactions or for predicting the feasibility of undiscovered reactivity modes.

Quantitative Structure-Activity Relationship (QSAR): For potential bioactive derivatives, QSAR models can be developed to correlate structural features with biological activity. nih.gov This predictive modeling can guide the rational design of new derivatives with enhanced potency or desired properties, saving significant time and resources in the experimental phase.

Design and Synthesis of New Derivatives for Diverse Applications

The true value of this compound lies in its potential as a scaffold for the synthesis of novel derivatives with a wide range of applications.

Pharmaceutical Intermediates: Halogenated and nitrated aromatic compounds are common precursors in the synthesis of pharmaceuticals. nih.gov For example, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin, a drug used to treat type 2 diabetes. google.comgoogle.com This highlights the potential for derivatives of this compound to serve as building blocks for new therapeutic agents. Research should focus on synthesizing libraries of compounds, such as benzimidazoles, triazoles, and other heterocycles, and screening them for biological activity. researchgate.net

Agrochemicals and Specialty Chemicals: The structural motifs present in this compound are also found in many agrochemicals and dyes. Future work could involve the synthesis of derivatives for testing as herbicides, fungicides, or pesticides. The reactivity of the compound also makes it a suitable starting material for various specialty polymers and materials where properties like thermal stability and chemical resistance are desired.

Materials Science: The introduction of this molecule or its derivatives into polymer backbones or as functional additives could lead to new materials with enhanced properties. The high electron deficiency of the nitroaromatic ring and the presence of heavy atoms (bromine) could impart interesting optical or electronic properties, making them candidates for advanced materials research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.